Rhizoxin (CAS 90996-54-6) is a highly potent, 16-membered macrocyclic lactone antimitotic agent originally isolated from the plant pathogenic fungus Rhizopus microsporus, though biosynthesized by its bacterial endosymbiont Burkholderia rhizoxina [1]. As a premier tubulin-binding agent, it functions by inhibiting microtubule assembly and actively depolymerizing existing microtubules. Supplied typically as a lyophilized powder soluble in DMSO or ethanol at 1 mg/mL, it demonstrates exceptional stability when stored at -20°C . In procurement and assay design, Rhizoxin is primarily sourced as a high-affinity pharmacological baseline for defining the maytansine binding site on β-tubulin and as a potent reference payload for overcoming multidrug resistance (MDR) in advanced in vitro oncology models.
Substituting Rhizoxin with more common tubulin inhibitors like Vincristine, Paclitaxel, or even Maytansine fundamentally compromises assay integrity in multidrug resistance and binding-site mapping studies. While Vincristine and Vinblastine bind to the broader vinca domain, they are highly susceptible to P-glycoprotein (P-gp) mediated efflux, rendering them ineffective as positive controls in MDR cell lines [1]. Paclitaxel acts as a microtubule stabilizer rather than a destabilizer, offering a completely divergent mechanism of action. Although Maytansine shares the same binding pocket as Rhizoxin, Rhizoxin's distinct macrocyclic geometry interacts uniquely with residue β100 of tubulin, preventing tubulin aggregation even at very high concentrations—a feature not shared by standard vinca alkaloids [2]. Consequently, utilizing generic substitutes will fail to replicate Rhizoxin's specific competitive binding footprint and its unique ability to bypass P-gp efflux pumps in procurement-critical screening workflows.
In standardized cell-free assays evaluating the polymerization of purified tubulin in glutamate, Rhizoxin demonstrates potent, low-micromolar inhibition. Quantitative comparisons establish Rhizoxin's IC50 for tubulin polymerization at 6.8 µM, serving as a critical benchmark alongside other destabilizers like Vinblastine (1.5 µM) and Maytansine (3.5 µM)[1].
| Evidence Dimension | IC50 for purified tubulin polymerization |
| Target Compound Data | 6.8 µM |
| Comparator Or Baseline | Vinblastine (1.5 µM) and Maytansine (3.5 µM) |
| Quantified Difference | Validates Rhizoxin within the standard low-micromolar functional range for vinca-domain/maytansine-site destabilizers. |
| Conditions | Purified tubulin in glutamate buffer |
Provides a standardized, quantitatively defined positive control for cell-free biochemical assays measuring tubulin dynamics, ensuring reproducible lot-to-lot assay calibration.
Unlike standard vinca alkaloids, Rhizoxin retains exceptional efficacy against multidrug-resistant (MDR) phenotypes that overexpress efflux pumps. In murine models inoculated with P388 leukemia resistant to Vincristine, Rhizoxin administration achieved a maximum 60% increase in lifespan [2]. Furthermore, its in vitro cell growth IC50 remains in the low nanomolar range (~1 nM) across various sensitive and resistant sublines where Vincristine and Adriamycin fail[1].
| Evidence Dimension | In vivo lifespan extension in Vincristine-resistant P388 leukemia models |
| Target Compound Data | Up to 60% increase in lifespan |
| Comparator Or Baseline | Vincristine (fails to extend lifespan / actively effluxed) |
| Quantified Difference | >60% survival advantage in MDR models compared to the Vincristine baseline. |
| Conditions | In vivo murine P388 leukemia model (Vincristine-resistant subline) |
Makes Rhizoxin an essential payload candidate or assay baseline for targeting MDR tumors where standard chemotherapeutics are actively effluxed.
Rhizoxin is utilized to definitively map the maytansine binding pocket on β-tubulin. It completely prevents the formation of an intrachain cross-link in β-tubulin normally induced by N,N'-ethylenebis(iodoacetamide) . By competitively inhibiting the binding of radiolabeled vincristine and vinblastine without inducing the cold-stable tubulin aggregates seen with high-concentration vinblastine, Rhizoxin isolates the specific pharmacological effects of the maytansine-site [1].
| Evidence Dimension | Prevention of N,N'-ethylenebis(iodoacetamide) intrachain cross-linking in β-tubulin |
| Target Compound Data | Completely prevents cross-link formation |
| Comparator Or Baseline | Vincristine (does not prevent this specific cross-link) |
| Quantified Difference | Binary differentiation (complete prevention vs. no prevention) defining the exact binding footprint. |
| Conditions | Eukaryotic β-tubulin binding assay with N,N'-ethylenebis(iodoacetamide) |
Essential for structural biology and pharmacology labs procuring reference standards to map novel tubulin inhibitors to the maytansine pocket rather than the broader vinca domain.
Because Rhizoxin completely blocks specific intrachain cross-links on β-tubulin and competes at the maytansine site, it is the preferred reference compound for competitive binding assays. Researchers procure it to determine whether novel microtubule-destabilizing agents bind to the maytansine/rhizoxin pocket versus the vinca or colchicine domains[REFS-2, REFS-3].
Given its ability to bypass P-glycoprotein (P-gp) efflux and achieve a 60% lifespan increase in vincristine-resistant models, Rhizoxin is utilized as a highly potent, low-nanomolar reference macrolide when designing and benchmarking novel Antibody-Drug Conjugate (ADC) payloads against multidrug-resistant cancers [1].
In cellular assays evaluating novel P-glycoprotein (P-gp/MDR1) inhibitors or MDR-reversing agents, Rhizoxin is deployed as a positive control payload. Its retained efficacy in resistant sublines provides a reliable baseline to measure the restored cytotoxicity of standard drugs like paclitaxel or vincristine[1].
As the causative agent of rice seedling blight produced by Burkholderia rhizoxina, Rhizoxin is used as a standard in agricultural biotechnology to study plant root swelling mechanisms and to develop integrated pest management (IPM) strategies targeting symbiotic bacterial-fungal pathogens [1].